1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a nitrobenzyl group attached to the benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 4-nitrobenzyl chloride with benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the benzimidazole nitrogen attacks the electrophilic carbon of the 4-nitrobenzyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, where electrophiles attack the nitrogen or carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Reduction: 1-(4-Aminobenzyl)-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
- 1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]-4,5-dihydro-1-phenyl-1H-pyrazole
- 1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]-4,5-dihydro-1-phenyl-1H-pyrazole
Uniqueness: 1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11N3O3 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H11N3O3/c18-14-15-12-3-1-2-4-13(12)16(14)9-10-5-7-11(8-6-10)17(19)20/h1-8H,9H2,(H,15,18) |
InChI Key |
BFOVJFRFSPTTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.